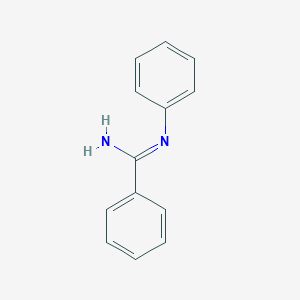

N-phenylbenzamidine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: N-phenylbenzamidine can be synthesized through several methods. One common method involves the reaction of aniline with benzonitrile in the presence of anhydrous aluminum chloride. The reaction is exothermic and is carried out at a temperature of around 200°C. The mixture is then treated with hydrochloric acid and water, followed by neutralization with sodium hydroxide to precipitate the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalysts such as copper oxide nanoparticles under solvent-free conditions. This green approach not only enhances the yield but also reduces the environmental impact of the synthesis process .

化学反応の分析

Types of Reactions: N-phenylbenzamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

科学的研究の応用

Synthesis of N-Phenylbenzamidine Derivatives

This compound serves as a versatile building block in the synthesis of various derivatives. Research has demonstrated that modifications to its structure can yield compounds with enhanced biological activities. For instance, derivatives synthesized from this compound have shown promising results in antiviral and antimicrobial applications.

Table 1: Synthesis Overview of this compound Derivatives

Antiviral Activity

This compound and its derivatives have been studied for their antiviral properties, particularly against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. A series of derivatives were synthesized and evaluated for their efficacy, revealing that certain compounds exhibit low micromolar activity against multiple strains of EV71 while maintaining low cytotoxicity levels in Vero cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. A study on various substituted formazan derivatives derived from this compound showed significant antimicrobial activity against several bacterial strains, indicating its utility in developing new antimicrobial agents .

Dermatological Applications

Recent research highlights the skin-protecting and anti-aging properties of certain this compound derivatives. These compounds have demonstrated efficacy in protecting skin cells from oxidative stress and promoting skin health, making them candidates for cosmetic formulations .

Material Science Applications

Beyond biological applications, this compound is also utilized in material science. Its derivatives can be incorporated into nanomaterials for various applications, including photocatalysis and environmental remediation. For example, nanoparticles synthesized using plant extracts have shown effective degradation rates for pollutants when modified with this compound derivatives .

Case Study: Antiviral Efficacy

A detailed study evaluated the antiviral activity of synthesized N-phenylbenzamide derivatives against multiple strains of EV71. The findings indicated that compound 1e not only had a favorable IC50 but also a high selectivity index compared to existing antiviral agents like pirodavir, suggesting its potential as a lead compound for drug development .

Case Study: Antimicrobial Activity

In another investigation, several new formazan derivatives synthesized from this compound were screened for antimicrobial properties. Results showed that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting their potential use in therapeutic applications .

作用機序

The mechanism of action of N-phenylbenzamidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound prevents their activity, thereby exerting its effects .

類似化合物との比較

Benzamidine: The parent compound of N-phenylbenzamidine, which lacks the phenyl group on the nitrogen.

N-methylbenzamidine: A derivative where the hydrogen on the nitrogen is replaced by a methyl group.

N-ethylbenzamidine: Similar to N-methylbenzamidine but with an ethyl group instead of a methyl group.

Uniqueness: This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

生物活性

N-Phenylbenzamidine is a compound that has garnered attention for its potential antiviral properties, particularly against enteroviruses. This article explores its biological activity, focusing on antiviral mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a phenyl group attached to a benzamidine moiety. This structure is crucial for its biological activity, as modifications to either the benzene rings or the amidine group can significantly alter its efficacy.

Recent studies have highlighted the antiviral mechanisms of this compound derivatives against various enteroviruses, including Coxsackie Virus A9 (CVA9) and Enterovirus 71 (EV71). The compounds CL212 and CL213, derived from N-phenylbenzamide, demonstrated significant antiviral activity with effective concentrations (EC50) as low as 1 µM against CVA9, exhibiting a high selectivity index (SI) of 140 . These compounds appear to stabilize viral capsids, preventing uncoating and subsequent infection of host cells .

Structure-Activity Relationships

The SAR studies indicate that the presence of specific substituents on the benzene rings is critical for enhancing antiviral efficacy. For instance, derivatives with hydrophobic groups showed improved binding affinity to viral capsids. The binding interactions were analyzed through docking studies, revealing that these compounds primarily target hydrophobic pockets on the virus surface .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the antiviral activity of synthesized N-phenylbenzamide derivatives against EV71. Among them, compound 1e exhibited potent activity with an IC50 value ranging from 5.7 to 12 μM, significantly lower than that of the control drug pirodavir . The cytotoxicity of these compounds was also assessed, showing a selectivity index greater than that of pirodavir, indicating a favorable safety profile for further development .

Comparative Efficacy

The following table summarizes the antiviral activities and selectivity indices of selected N-phenylbenzamide derivatives against EV71:

| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1e | 5.7 - 12 | 620 | 51 - 110 |

| 1c | ~15 | Not specified | 10 - 36 |

| 3g | ~15 | Not specified | 16 - 35 |

| 5c | ~15 | Not specified | 16 - 63 |

This data underscores the potential of this compound derivatives as promising candidates for antiviral drug development.

特性

IUPAC Name |

N'-phenylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYOKHFSBKUKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276781 | |

| Record name | N-phenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1527-91-9 | |

| Record name | 1527-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylbenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Phenylbenzamidine?

A1: this compound has the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, 15N NMR studies have been conducted to investigate the tautomeric equilibrium of this compound. [] These studies provide insights into the preferred tautomeric forms and their influence on the compound's reactivity.

Q3: Can this compound act as a catalyst?

A3: While this compound itself may not be a widely used catalyst, its derivatives have shown promising applications. For instance, N-benzoylbenzamidinate complexes of aluminum, derived from this compound, exhibit high efficiency as initiators for the ring-opening polymerization of ε-caprolactone. []

Q4: What types of reactions can this compound participate in?

A4: this compound displays diverse reactivity. It can participate in reactions with diphenylcyclopropenone to yield 4-pyrimidone derivatives, [] and react with imidoyl isoselenocyanates to form 1,3,5-triazine-2(1H)-selones. [] Furthermore, it can undergo copper-catalyzed diamination with aryl nitriles, leading to 1,3,5-trisubstituted 1H-1,2,4-triazoles. []

Q5: Have computational methods been applied to study this compound?

A5: Yes, computational studies using DFT (Density Functional Theory) have been employed to investigate the mechanism of copper-catalyzed cyclization of this compound to 2-phenylbenzimidazole. [] This research provides valuable insights into the reaction pathway and the role of the copper catalyst.

Q6: How does substituting the N-phenyl group in this compound affect its properties?

A6: N-aryl substitution in benzamidines, including this compound, significantly influences the compound's basicity. Studies have shown that N-phenyl substitution reduces basic strength by factors of approximately 10 and 1000 for amino- and imino-groups, respectively. []

Q7: Does the presence of a n-hexyloxy group affect the biological activity of this compound?

A7: Comparing this compound to its derivative, N-phenyl-p-n-hexyloxybenzamidine, revealed that the introduction of the n-hexyloxy group enhances antituberculous activity. This observation highlights the potential of structural modifications in improving the biological activity of this compound derivatives. []

Q8: Are there any reported methods to improve the stability or solubility of this compound?

A8: While specific formulation strategies for this compound are not extensively documented in the provided literature, its incorporation into metal complexes, such as N-benzoylbenzamidinate complexes of aluminium, can be seen as a strategy to modulate its reactivity and stability for specific applications like ring-opening polymerization. []

Q9: How is this compound typically analyzed or quantified?

A9: Analytical techniques like spectrophotometry have been employed in conjunction with this compound derivatives. For instance, N,N′-diphenylbenzamidines and its derivatives, in the presence of iodide, are used for the extractive spectrophotometric determination of bismuth(III). []

Q10: Are there specific methods for determining the enantiomeric purity of this compound derivatives?

A10: While the provided literature doesn't delve into specific enantiomeric separation techniques for this compound, it highlights that N-(diethylaminothiocarbonyl)-N′-phenylbenzamidine exists in two monoclinic polymorphs. The crystal structure of one polymorph reveals the presence of pseudo-enantiomers linked by hydrogen bonding. [] This suggests the possibility of enantiomers and the need for chiral analytical methods if enantioselective synthesis or activity is of interest.

Q11: Has this compound been studied for a long time? What are some key findings?

A11: Research on this compound and its derivatives spans several decades. Early studies explored its radioprotective effects on E. coli suspensions exposed to gamma radiation. [] Further research investigated its potential as a synthetic building block for various heterocyclic compounds, including 1,3,5-triazineselones [] and 4-pyrimidones. [] More recently, its application in coordination chemistry and catalysis, particularly in ring-opening polymerization, has gained attention. []

Q12: What are some examples of interdisciplinary research involving this compound?

A12: The use of this compound derivatives in metal complex synthesis for catalytic applications in polymerization reactions exemplifies the synergy between organic and inorganic chemistry. [] Furthermore, the study of its radioprotective effects combines aspects of organic chemistry, microbiology, and radiation biology. [] This highlights the versatility of this compound and its derivatives as valuable tools in diverse research fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。